methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure. This compound is known for its diverse applications in organic synthesis and pharmaceutical research due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-hydroxy-2-quinolones, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
It is known that similar compounds interact with their targets to induce a variety of biological effects .
Biochemical Pathways
It is known that similar compounds, such as 4-hydroxy-2-quinolones, can affect a variety of biochemical pathways, leading to unique biological activities .
Pharmacokinetics
It is known that similar compounds, such as 4-hydroxy-2-quinolones, have unique pharmacokinetic properties that can affect their bioavailability .
Result of Action
It is known that similar compounds, such as 4-hydroxy-2-quinolones, can induce a variety of molecular and cellular effects .
Action Environment
It is known that similar compounds, such as 4-hydroxy-2-quinolones, can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with ammonium acetate and formaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolones.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinolones, dihydropyridine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Methyl 4-hydroxy-2-thioxo-1,2-dihydropyridine-3-carboxylate
- 4-Hydroxy-2-quinolones
Uniqueness
Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
CAS No. |
916226-83-0 |
---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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